![molecular formula C10H16O2 B13454417 2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid, mixture of diastereomers, is a compound that features a unique bicyclobutane structure. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The presence of diastereomers adds another layer of complexity, making it a fascinating subject for study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the acetic acid moiety. One common method involves the thermal [2 + 2]-cycloaddition of vinyl boronates with in situ-generated keteniminium salts . This reaction proceeds under mild conditions and yields the desired cyclobutane derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Pd(0) with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand are often employed to facilitate the arylation of the central bond .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and enzyme mechanisms.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid exerts its effects involves the release of strain energy from the bicyclobutane ring. This strain-release mechanism facilitates various chemical transformations, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromocyclopentane: Exhibits cis-trans isomerism similar to 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid.
1,2-Dimethylcyclopropane: Another example of a compound with cis-trans isomerism.
Uniqueness
What sets 2-{[1,1’-bi(cyclobutane)]-3-yl}acetic acid apart is its highly strained bicyclobutane core, which imparts unique reactivity and makes it a valuable tool in synthetic chemistry
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(3-cyclobutylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
GRSQXWZBCPUJRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2CC(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)

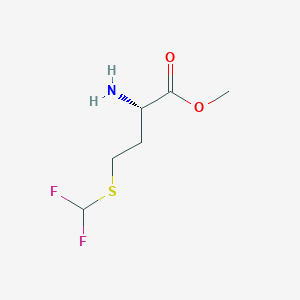

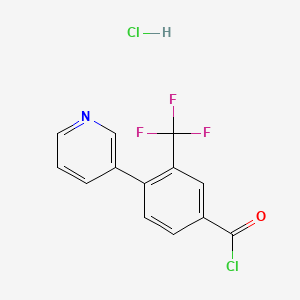
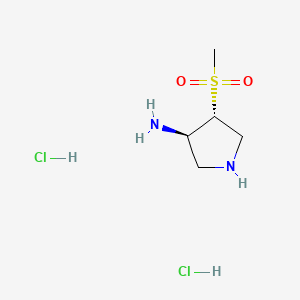
![2-bromo-N-[2-(piperazin-1-yl)phenyl]-1,3-thiazole-4-carboxamide, trifluoroacetic acid](/img/structure/B13454370.png)
![[1-(Hydroxymethyl)silolan-1-yl]methanol](/img/structure/B13454372.png)
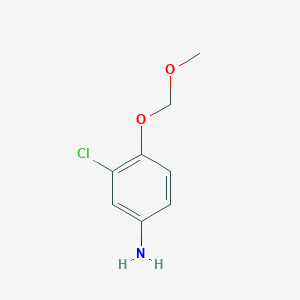
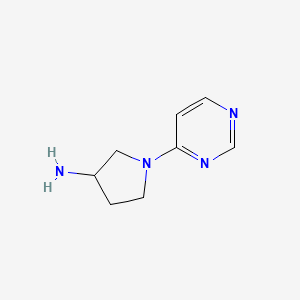
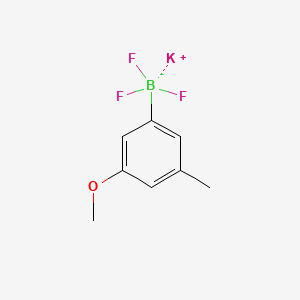
![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
